molecular formula C8H12N2O2S B1170624 Tasmannia lanceolata, ext. CAS No. 183815-52-3

Tasmannia lanceolata, ext.

Cat. No.: B1170624
CAS No.: 183815-52-3
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Description

Taxonomy and Phylogenetic Relationships

Tasmannia lanceolata belongs to the family Winteraceae , a primitive angiosperm lineage characterized by aromatic oils, alternate leaves, and berry-like fruits. The species was first described as Winterana lanceolata by Jean Louis Marie Poiret in 1808 but reclassified into the genus Tasmannia by Albert Charles Smith in 1969. This reclassification resolved longstanding taxonomic ambiguities between Tasmannia and the morphologically similar neotropical genus Drimys, which now exclusively encompasses South American species. Molecular analyses confirm that Tasmannia forms a monophyletic clade distinct from Drimys, with divergence estimates suggesting an evolutionary split during the late Cretaceous.

The genus Tasmannia comprises approximately 36 species distributed across Australia, New Guinea, and Southeast Asia, with T. lanceolata representing one of eight endemic Australian species.

Geographic Distribution and Habitat

Tasmannia lanceolata is endemic to southeastern Australia, occurring in the following regions:

  • New South Wales : Blue Mountains and elevated areas southward.
  • Victoria : Widespread in mountainous zones, including the Victorian Alps and Otway Ranges.
  • Australian Capital Territory : Subalpine woodlands at 300–1,400 m elevation.
  • Tasmania : Ubiquitous in rainforest understories and coastal heathlands.

Table 1: Habitat Characteristics by Region

Region Altitude Range (m) Dominant Vegetation Associations Soil Preferences
New South Wales 300–1,200 Temperate rainforest, wet sclerophyll Loamy, acidic (pH 4.5–6.5)
Victoria 500–1,400 Alpine ash forest, cool temperate rainforest Volcanic, well-drained
Tasmania 0–800 Coastal scrub, mixed eucalypt forest Peaty, humus-rich, high organic matter

The species thrives in environments with annual rainfall exceeding 1,200 mm and temperatures ranging from −5°C to 25°C. It exhibits moderate shade tolerance but achieves optimal growth in partially shaded understories with dappled sunlight.

Morphological Characteristics

Growth Form and Leaf Morphology

Tasmannia lanceolata is a dioecious evergreen shrub or small tree, typically reaching 2–4 m in cultivation but occasionally attaining 10 m in undisturbed habitats. Key morphological features include:

  • Stems : Smooth, reddish-brown bark with a pronounced cinnamon aroma when bruised.
  • Leaves : Lanceolate to narrowly elliptic (4–12 cm × 0.7–3.5 cm), coriaceous texture, glossy dark green adaxial surface, and glaucous abaxial surface. Leaf margins are entire, with pinnate venation comprising 8–12 secondary veins diverging at 30°–45° angles from the midrib.

Reproductive Structures

The plant produces unisexual flowers on separate male and female individuals:

  • Male flowers : 3–9 creamy-white petals (4–10 mm long) surrounding 15–28 stamens.
  • Female flowers : 1–2 carpels with 9–18 ovules, developing into globose berries (5–10 mm diameter) that transition from green to deep maroon and finally glossy black at maturity.

Table 2: Comparative Morphometrics of Reproductive Structures

Structure Male Flowers Female Flowers Mature Berries
Pedicel length 8–25 mm 4–12 mm 10–25 mm
Petal count 3–9 3–9 N/A
Seed count N/A 4–18 per berry 4–18
Pollination Entomophilous (bees, flies) Entomophilous Zoochorous (birds)

Ecological Adaptations

Tasmannia lanceolata demonstrates several adaptations to its native environments:

  • Cold tolerance : Survives temperatures to −8°C through cytoplasmic antifreeze proteins and lipid-modified cell membranes.
  • Shade plasticity : Adjusts photosynthetic efficiency (ΦPSII = 0.72–0.85) under varying light conditions via dynamic chloroplast reorientation.
  • Soil specificity : Prefers iron-rich, aluminum-tolerant soils with high organic content (≥15% LOI).

Properties

CAS No.

183815-52-3

Molecular Formula

C8H12N2O2S

Synonyms

Tasmannia lanceolata, ext.

Origin of Product

United States

Scientific Research Applications

Antioxidant Properties

Tasmannia lanceolata is renowned for its high antioxidant capacity, attributed primarily to its rich phenolic and flavonoid content. Recent studies have shown that the antioxidant levels in T. lanceolata leaves are significantly higher than those found in blueberries and basil leaves, making it a potent candidate for preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Table 1: Antioxidant Content Comparison

PlantAntioxidant Level (mg/100g)Reference
T. lanceolata>4 times higher than blueberries
Blueberries4.5
Basil1.5

Antimicrobial Activity

Research indicates that extracts from T. lanceolata exhibit significant antimicrobial properties, inhibiting the growth of various bacteria and fungi. This makes it a potential natural preservative in food products, capable of extending shelf life by retarding rancidity and inhibiting foodborne pathogens .

Case Study: Antimicrobial Efficacy

A study conducted by Winnett et al. (2014) demonstrated that T. lanceolata extracts effectively inhibited the growth of common foodborne bacteria at concentrations exceeding 1000 µg/ml, indicating low toxicity while maintaining antimicrobial efficacy .

Anti-Cancer Activity

The anti-cancer potential of T. lanceolata has been extensively studied, with extracts showing cytotoxic effects against several cancer cell lines. Key components such as polygoidal and drimenol have demonstrated moderate cytotoxicity against various tumor cells, suggesting their utility in cancer treatment .

Table 2: Cytotoxicity of T. lanceolata Extracts

Extract TypeCell Line TestedIC50 (µg/mL)Reference
Berry ExtractHeLa (cervical cancer)2652
Leaf ExtractCaCo2 (colon cancer)4133
Essential OilVarious Tumor LinesVaries

Flavoring Agent

The berries of Tasmannia lanceolata are used as a spice due to their unique flavor profile, which adds a peppery taste to culinary dishes. The dried berries can be ground into powder or used whole in various recipes.

Natural Preservative

Given its antioxidant and antimicrobial properties, T. lanceolata is being explored as a natural preservative in food products. Its ability to inhibit bacterial growth can help prevent spoilage and enhance food safety .

Cosmetic Applications

Recent studies have highlighted the benefits of Tasmannia lanceolata extract in cosmetic formulations, particularly for skin health. For instance, research has shown that extracts can improve the appearance of stretch marks by restoring the skin's matrix environment .

Case Study: Stretch Mark Improvement

A clinical trial assessed the effects of Tasmannia lanceolata leaf extract on women with stabilized stretch marks, revealing significant improvements in skin texture and appearance after regular application over several weeks .

Comparison with Similar Compounds

Sesquiterpenes: Polygodial vs. Related Terpenes

Polygodial is the hallmark compound of T. lanceolata, extracted at 3.3% w/w from leaves via pressurized hot water extraction (PHWE) . Comparatively, other plants yield structurally distinct sesquiterpenes:

Compound Plant Source Concentration Bioactivity Reference
Polygodial Tasmannia lanceolata 3.3% w/w (leaves) Antimicrobial, anti-inflammatory
Drimendiol Synthetic derivatives N/A Antifungal, cytotoxic
Cinnamaldehyde Cinnamomum cassia Not quantified Antimicrobial, flavoring agent

Key distinction : Polygodial’s epimerizable stereocenter enables semi-synthesis of derivatives (e.g., euryfuran), enhancing its pharmaceutical utility .

Phenolic Compounds and Antioxidant Capacity

T. lanceolata’s phenolic profile includes anthocyanins, lignans, and non-anthocyanin phenolics (Table 4 in ). Its antioxidant capacity surpasses common benchmarks:

Plant Antioxidant Capacity (Relative to Blueberries) Key Compounds Reference
Tasmannia lanceolata 4× higher Polygodial, anthocyanins
Blueberries Baseline Anthocyanins, ascorbic acid
Correa backhouseana Not quantified Shikimic acid, phenolics

Mechanism: Phenolics scavenge free radicals, mitigating oxidative stress linked to diabetes, cancer, and neurodegeneration .

Shikimic Acid and Related Metabolites

Shikimic acid, a precursor for antiviral drugs (e.g., oseltamivir), is found in T. lanceolata but at lower concentrations than in traditional sources:

Plant Shikimic Acid Content (wt/wt) Reference
Tasmannia lanceolata 0.8% (leaf), 0.01% (berry)
Correa backhouseana 1.1% (leaf)
Illicium verum Up to 5–7% (fruit)

lanceolata’s shikimic acid complements its antioxidant and antimicrobial synergies .

Flavonoid Profiles within the Genus Tasmannia

Chemotaxonomic distinctions in flavonoids differentiate T. lanceolata from related species:

Species Unique Flavonoids Quantitative Differences Reference
T. lanceolata 3 unique compounds Uniform profile across populations
T. xerophila subsp. robusta 4 unique compounds Absent in T. lanceolata
T. vickeriana None 3× lower in one flavonoid

Significance : These profiles aid species identification and highlight T. lanceolata’s unique phytochemistry.

Antimicrobial and Therapeutic Compounds

T. lanceolata extracts inhibit pathogens more effectively than some synthetic preservatives:

Pathogen Inhibitory Concentration (IC₅₀) Comparison with Other Plants Reference
Giardia duodenalis 234 µg/mL (leaf extract) More potent than Syzygium anisatum
Zygosaccharomyces bailii 0.1–0.5% (nanocapsules) Comparable to citral (B. citriodora)
Phytophthora cinnamomi Varied resistance among clones Clonal variability influences efficacy

Mechanism: Polygodial disrupts microbial membranes, while phenolics inhibit enzyme activity .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating bioactive compounds (e.g., polygodial) from Tasmannia lanceolata extracts?

  • Methodological Answer :

  • Solvent-based extraction : Use pressurized hot water extraction (PHWE) with ethanol/water gradients (e.g., 35% ethanol) to optimize yield and purity. Solvent ratios and temperature gradients should be systematically tested .
  • Chromatographic separation : Employ column chromatography or HPLC to isolate target compounds like polygodial, with purity validated via NMR or mass spectrometry .
  • Yield quantification : Compare yields under varying solvent concentrations (e.g., 0.7% vs. 3.3% solvent ratios) to determine efficiency thresholds .

Q. What key bioactive compounds in Tasmannia lanceolata extracts have been pharmacologically characterized?

  • Methodological Answer :

  • Target compounds : Focus on sesquiterpenes (e.g., polygodial, drimenol) and flavonoids, identified via GC-MS or LC-MS .
  • Bioactivity assays : Use in vitro antimicrobial assays (e.g., broth microdilution) against pathogens like Bacillus anthracis or Giardia duodenalis to link compounds to activity .
  • Synergistic effects : Test compound interactions using fractional inhibitory concentration (FIC) indices to identify combinatorial efficacy .

Q. How is the antimicrobial activity of Tasmannia lanceolata extracts evaluated in experimental models?

  • Methodological Answer :

  • Standard protocols : Follow CLSI guidelines for minimum inhibitory concentration (MIC) determination, using Staphylococcus aureus or Escherichia coli as model organisms .
  • Time-kill assays : Quantify bactericidal/fungicidal effects over 24-hour periods to assess dynamic activity .
  • Negative controls : Include solvent-only and positive controls (e.g., ampicillin) to validate extract-specific effects .

Q. What pharmacokinetic properties of Tasmannia lanceolata compounds align with drug-likeness criteria?

  • Methodological Answer :

  • Lipinski’s Rule of Five : Evaluate molecular weight, logP, hydrogen bond donors/acceptors for compounds like α-cubebene using computational tools (e.g., SwissADME) .
  • ADMET profiling : Use in silico models (e.g., pkCSM) to predict absorption, toxicity, and metabolic stability .

Advanced Research Questions

Q. How can discrepancies in extraction efficiency (e.g., variable polygodial yields under similar solvent conditions) be resolved?

  • Methodological Answer :

  • Kinetic studies : Model extraction rates under varying temperatures and solvent gradients to identify rate-limiting steps .
  • Matrix effects : Analyze plant material heterogeneity (e.g., age, geographic origin) via metabolomic profiling to control for intrinsic variability .
  • Replication : Use nested experimental designs to distinguish technical vs. biological variability .

Q. What experimental designs optimize the emulsification of Tasmannia lanceolata essential oils for enhanced antimicrobial stability?

  • Methodological Answer :

  • Emulsion formulation : Test non-ionic surfactants (e.g., Tween 80) at varying HLB values to stabilize oil-in-water emulsions .
  • Stability metrics : Monitor particle size (via dynamic light scattering) and zeta potential over time to assess physical stability .
  • Bioactivity retention : Compare MIC values of emulsified vs. non-emulsified extracts after accelerated shelf-life testing .

Q. How do phylogenetic differences between Tasmannia lanceolata and related species (e.g., Drimys winteri) influence secondary metabolite profiles?

  • Methodological Answer :

  • Comparative metabolomics : Use HRMS-based untargeted metabolomics to identify lineage-specific biomarkers .
  • Developmental staging : Correlate floral organogenesis (e.g., sepal/petal initiation timing) with terpenoid biosynthesis gene expression .

Q. What mechanistic models explain Tasmannia lanceolata’s resistance to Phytophthora cinnamomi infection?

  • Methodological Answer :

  • Inoculation assays : Quantify lesion progression in root zones across clonal variants to identify resistant genotypes .
  • Phytoalexin profiling : Monitor induced sesquiterpenoid production post-infection via UPLC-QTOF-MS .

Q. How can metabolomic approaches resolve contradictions in reported bioactivity across Tasmannia lanceolata studies?

  • Methodological Answer :

  • Multi-omics integration : Pair LC-MS-based metabolomics with transcriptomics to link compound abundance to biosynthetic pathway activity .
  • Meta-analysis : Apply multivariate statistics (e.g., PCA) to datasets from divergent studies to identify confounding variables (e.g., extraction protocols) .

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